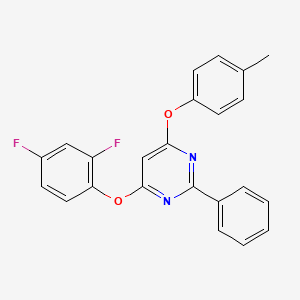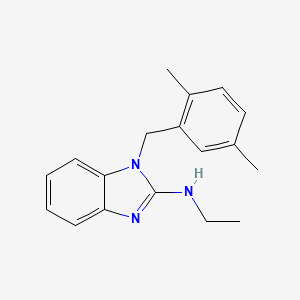![molecular formula C21H17BrO3S B3038594 1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone CAS No. 868256-22-8](/img/structure/B3038594.png)
1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone
Descripción general
Descripción
The compound “1-[1,1’-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone” is a complex organic molecule. It contains a biphenyl group, a bromophenyl group, a sulfonyl group, and a propanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the biphenyl group, the introduction of the bromophenyl group, the formation of the sulfonyl group, and the attachment of the propanone group. The exact synthesis process would depend on the starting materials and the specific conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The biphenyl group would consist of two benzene rings connected by a single bond. The bromophenyl group would be a benzene ring with a bromine atom attached. The sulfonyl group would consist of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the benzene ring. The propanone group would be a three-carbon chain with a double-bonded oxygen atom on the middle carbon .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The bromine atom on the bromophenyl group could potentially be replaced in a substitution reaction. The double-bonded oxygen atom on the propanone group could potentially be reduced. The sulfonyl group could potentially react with nucleophiles .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could potentially increase the compound’s density and boiling point compared to similar compounds without a bromine atom. The presence of the sulfonyl group could potentially make the compound more polar and increase its solubility in polar solvents .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound has been used in the synthesis of nonsteroidal antiandrogens, exemplified by the resolution of 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide, demonstrating its utility in producing specific enantiomers for medical applications (Tucker & Chesterson, 1988).
Enzymatic and Chemical Reactions
- It has been involved in chemoenzymatic synthesis, particularly in the study of bioreduction using alcohol dehydrogenases, highlighting its role in developing stereoselective routes towards pharmaceutical compounds like Odanacatib (González-Martínez et al., 2019).
Application in Organic Chemistry
- Its derivatives have been widely used in synthetic organic chemistry, particularly in the synthesis of vinylsulfones and vinylsulfonamides, which are active in various biological processes and chemical reactions (Kharkov University Bulletin Chemical Series, 2020).
Role in Structural Analysis
- The compound has aided in regiospecific synthesis and structural analysis, such as in the creation of complex compounds where spectroscopic techniques alone were insufficient for structure determination, necessitating the use of X-ray analysis (Kumarasinghe et al., 2009).
Biocatalysis and Drug Metabolism
- Biocatalytic processes involving this compound have been explored for the preparation of mammalian metabolites of certain drugs, demonstrating its utility in understanding and mimicking drug metabolism processes (Zmijewski et al., 2006).
Antimicrobial Properties
- Some derivatives have shown potential in antimicrobial activities, which could have implications in pharmaceutical and medical research (Fadda et al., 2016).
Pharmaceutical Applications
- It has been used in the asymmetric synthesis of chiral intermediates for antidepressant drugs, showcasing its importance in the production of clinically significant pharmaceuticals (Choi et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes likeneutrophil collagenase . This enzyme plays a crucial role in the breakdown of collagen in normal physiological processes, such as tissue remodeling, as well as disease processes, such as arthritis .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target enzyme and inhibiting its function . This can lead to changes in the biochemical pathways that the enzyme is involved in.
Biochemical Pathways
Given the potential target of neutrophil collagenase, it can be inferred that the compound may influence pathways related tocollagen degradation . This could have downstream effects on processes such as tissue remodeling and inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its target and carries out its function. For instance, the compound’s efficacy could be influenced by the pH of the environment, as this can affect the compound’s ionization state and, consequently, its ability to interact with its target .
Direcciones Futuras
The future directions for research on this compound would depend on its intended use. If it were a potential drug, for example, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it were a potential industrial chemical, future research could focus on optimizing its synthesis and exploring its potential applications .
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrO3S/c22-19-10-12-20(13-11-19)26(24,25)15-14-21(23)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRZTAVIJBQQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179770 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
CAS RN |
868256-22-8 | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=868256-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[1,1′-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl methyl sulfide](/img/structure/B3038512.png)

![6-[(4-chlorophenyl)sulfonyl]-2-phenyl-5-(trifluoromethyl)-3(2H)-pyridazinone](/img/structure/B3038516.png)

![5-[[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3038518.png)
![5-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3038520.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-buten-1-one](/img/structure/B3038523.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5,6-diphenyl-1,2,4-triazine](/img/structure/B3038526.png)
![3-(2,4-Dichlorophenyl)-5-methyl-1,6-diazatricyclo[6.2.2.0~2,7~]dodeca-2(7),4-diene-4-carbonitrile](/img/structure/B3038528.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B3038530.png)
![2-{[2-(Allyloxy)-1-naphthyl]methylene}malononitrile](/img/structure/B3038531.png)
![6-Chloro-2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine](/img/structure/B3038532.png)
